molecular formula C17H16N8 B2647936 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine CAS No. 2319837-46-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine

Cat. No. B2647936
CAS RN: 2319837-46-0
M. Wt: 332.371
InChI Key: DZHGVFTYOPMHNJ-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine” is a complex organic compound. It contains a triazolopyridazine moiety, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures including a triazole ring and a pyridazine ring . The InChI code for a similar compound, [1,2,4]triazolo[4,3-b]pyridazin-6-amine, is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9) .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been investigated for its anticancer properties. Researchers have explored its ability to inhibit tumor growth and metastasis. The compound’s unique structure allows it to interact with specific receptors, making it a potential lead for developing novel cancer therapies .

Antimicrobial Effects

The same scaffold has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting essential cellular processes, leading to microbial cell death. This property could be harnessed for designing new antibiotics or antifungal agents .

Analgesic and Anti-Inflammatory Properties

Studies have suggested that derivatives of this compound exhibit analgesic (pain-relieving) and anti-inflammatory effects. These properties are crucial for managing pain and inflammation associated with various diseases .

Antioxidant Potential

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals. This property could have implications for health and disease prevention .

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor in several contexts:

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been investigated for its potential as an antitubercular agent. Tuberculosis remains a global health challenge, and novel compounds with activity against Mycobacterium tuberculosis are urgently needed .

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-23(17-13-4-2-3-5-14(13)18-10-19-17)12-8-24(9-12)16-7-6-15-21-20-11-25(15)22-16/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHGVFTYOPMHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylquinazolin-4-amine

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